molecular formula C19H14N2O4S B2747411 methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate CAS No. 681163-86-0

methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2747411
CAS RN: 681163-86-0
M. Wt: 366.39
InChI Key: LQXUIKWNKIEADQ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic organic compound which has a ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds are capable of undergoing various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

Research into thiazole and its derivatives continues to be a promising field due to the diverse biological activities of these compounds . Future work may focus on the design and synthesis of new thiazole derivatives with improved pharmacological properties.

properties

IUPAC Name

methyl 4-(4H-chromeno[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-18(23)12-8-6-11(7-9-12)17(22)21-19-20-16-13-4-2-3-5-14(13)25-10-15(16)26-19/h2-9H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUIKWNKIEADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate

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